molecular formula C17H12IN3O2 B10955419 4-iodo-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-3-carboxamide

4-iodo-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10955419
M. Wt: 417.20 g/mol
InChI Key: IISGZRXGKDOTHN-UHFFFAOYSA-N
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Description

N-(2-BENZOYLPHENYL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a benzoyl group attached to a phenyl ring, an iodine atom at the 4-position of a pyrazole ring, and a carboxamide group at the 3-position. Its unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYLPHENYL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the addition of the carboxamide group under specific reaction conditions, such as using appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods allow for precise control over reaction parameters, leading to consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-BENZOYLPHENYL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at the iodine position .

Scientific Research Applications

N-(2-BENZOYLPHENYL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-BENZOYLPHENYL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include N-(2-benzoylphenyl)acetamide, N-(2-benzoylphenyl)oxalamate, and N1,N2-bis(2-benzoylphenyl)oxalamide. These compounds share structural similarities but differ in their functional groups and positions .

Uniqueness

N-(2-BENZOYLPHENYL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the iodine atom and the pyrazole ring, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H12IN3O2

Molecular Weight

417.20 g/mol

IUPAC Name

N-(2-benzoylphenyl)-4-iodo-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H12IN3O2/c18-13-10-19-21-15(13)17(23)20-14-9-5-4-8-12(14)16(22)11-6-2-1-3-7-11/h1-10H,(H,19,21)(H,20,23)

InChI Key

IISGZRXGKDOTHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=C(C=NN3)I

Origin of Product

United States

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